2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C24H18BrClFN3O2S2
. - It belongs to the class of benzothienopyrimidines and contains both heterocyclic and aromatic moieties.
- The compound’s structure includes a bromophenyl group, a thieno[2,3-D]pyrimidine ring, and a chlorophenylacetamide fragment.
Preparation Methods
- Synthetic Routes :
- One synthetic route involves the condensation of appropriate starting materials. For example, a bromophenyl ketone can react with a thienopyrimidine derivative under suitable conditions.
- Another approach is the cyclization of a precursor containing a thienopyrimidine scaffold and a bromophenyl group.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (nitrogen or argon) and in the presence of a base or acid catalyst.
- Solvents like dichloromethane, dimethylformamide, or acetonitrile are commonly used.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions and purification steps ensures high yield and purity.
Chemical Reactions Analysis
- Reactions :
- The compound can undergo various reactions, including:
- Oxidation : Oxidative transformations of the sulfur atom or aromatic rings.
- Reduction : Reduction of carbonyl groups or other functional moieties.
- Substitution : Halogen exchange or nucleophilic substitution.
- Common Reagents and Conditions :
- Oxidation: Reagents like potassium permanganate, chromium trioxide, or peracids.
- Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
- Substitution: Sodium or potassium hydroxide, nucleophiles (e.g., amines).
- The compound can undergo various reactions, including:
- Major Products :
- Oxidation may lead to sulfoxides or sulfones.
- Reduction can yield the corresponding amines.
- Substitution reactions result in various derivatives.
Scientific Research Applications
- Chemistry :
- The compound serves as a versatile building block for designing novel molecules due to its unique structure.
- Researchers explore its reactivity and use it in synthetic methodologies.
- Biology and Medicine :
- Investigating its biological activity against specific targets (e.g., enzymes, receptors).
- Assessing its potential as a drug candidate or probe molecule.
- Industry :
- Applications in materials science, such as organic electronics or sensors.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar Compounds :
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (B4) : Investigated for neurotoxic potential .
- 4-(3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-D]pyrimidin-2-yl)benzenesulfonamide : A related compound with a similar core structure .
- Uniqueness :
- The compound’s combination of thienopyrimidine, bromophenyl, and chlorophenylacetamide moieties sets it apart from other derivatives.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights
Properties
CAS No. |
618880-55-0 |
---|---|
Molecular Formula |
C24H19BrClN3O2S2 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H19BrClN3O2S2/c25-14-5-11-17(12-6-14)29-23(31)21-18-3-1-2-4-19(18)33-22(21)28-24(29)32-13-20(30)27-16-9-7-15(26)8-10-16/h5-12H,1-4,13H2,(H,27,30) |
InChI Key |
NDDNAJKQOMHRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.